(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one is a natural product found in Asimina triloba with data available.
Scientific Research Applications
Non-iterative Asymmetric Synthesis
The compound has been explored in the context of non-iterative asymmetric synthesis of polyketide spiroketals. Research demonstrated high stereo- and enantioselectivity in producing spiroketals with potential cytotoxicity towards cancer cell lines (Meilert, Pettit, & Vogel, 2004).
Antioxidant Properties
Studies involving molecular combinations of antioxidants, including this compound, have shown significant activity in inhibiting malondialdehyde production, suggesting potent antioxidant effects. This indicates potential therapeutic applications in conditions involving free radical damage (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Synthesis of C-manno-Pyranosides
Research into the synthesis of 8-oxabicyclo[3.2.1]octane derivatives and C-manno-pyranosides has utilized this compound. This research is relevant for constructing complex sugar structures, which are significant in medicinal chemistry (Gerber & Vogel, 2001).
GABA Analogues Synthesis
The compound has been instrumental in synthesizing chiral gamma-Aminobutyric Acid (GABA) analogues, contributing to the development of potential neurological and psychiatric treatments (Papaioannou, Stavropoulos, Sivas, Barlos, Francis, Aksnes, & Maartmann-moe, 1991).
Cytotoxicity Studies
It has been used in studies assessing cytotoxicity against tumor cell lines, highlighting its potential role in developing novel anticancer agents (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).
Isolation from Natural Sources
The compound has been isolated from natural sources like endophytic fungi, showing significant inhibition against human-tumor cells, which could lead to new natural-product-based therapeutics (Yuan, Yuan, Lin, Zhao, Ma, Huang, Shen, & Shen, 2009).
Properties
Molecular Formula |
C37H66O7 |
---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-12-15-21-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)22-17-16-20-30(38)19-14-11-9-10-13-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
ZKPIIYAYSXXUDC-UOCXRWNNSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCC[C@@H](CCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O |
Synonyms |
asimin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.